2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine
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Overview
Description
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydronaphthalene core, and a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylethanamine Moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of cellular processes and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenyl)oxy)-N,N-dimethylethanamine
- 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-diethylethanamine
Uniqueness
The uniqueness of 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
147264-12-8 |
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Molecular Formula |
C23H30ClNO |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-7,7,8-trimethyl-6,8-dihydro-5H-naphthalen-2-yl]oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H30ClNO/c1-16-21-14-19(26-13-12-25(4)5)10-11-20(21)22(15-23(16,2)3)17-6-8-18(24)9-7-17/h6-11,14,16,22H,12-13,15H2,1-5H3 |
InChI Key |
VNJNAVOALRVLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OCCN(C)C)C(CC1(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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